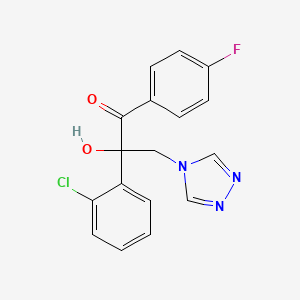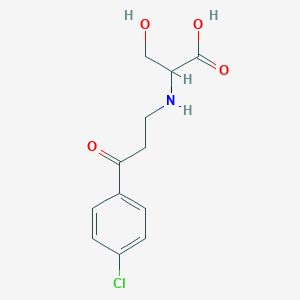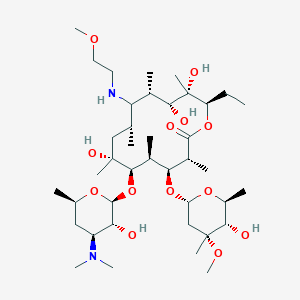
3-Chloro-4-((triphenylphosphoranyl)methyl)benzenesulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-((triphenylphosphoranyl)methyl)benzenesulfonyl fluoride: is a chemical compound that features a sulfonyl fluoride group, a triphenylphosphoranyl group, and a chloro-substituted benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-((triphenylphosphoranyl)methyl)benzenesulfonyl fluoride typically involves the reaction of 3-chloro-4-methylbenzenesulfonyl chloride with triphenylphosphine in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
3-Chloro-4-methylbenzenesulfonyl chloride+Triphenylphosphine→3-Chloro-4-((triphenylphosphoranyl)methyl)benzenesulfonyl fluoride
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis method, ensuring strict control over reaction conditions to maintain product purity and yield. This includes maintaining anhydrous conditions and using high-purity reagents.
化学反応の分析
Types of Reactions:
Substitution Reactions: The sulfonyl fluoride group can undergo nucleophilic substitution reactions, where the fluoride ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, particularly involving the phosphorus atom in the triphenylphosphoranyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include sulfonamides, sulfonate esters, or sulfonate thioesters.
Oxidation and Reduction Products: These reactions can lead to various oxidized or reduced forms of the compound, altering the oxidation state of the phosphorus atom.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, influencing the reactivity and selectivity of catalytic processes.
Organic Synthesis: It serves as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-phosphorus bonds.
Biology and Medicine:
Enzyme Inhibition: The sulfonyl fluoride group can act as an irreversible inhibitor of serine proteases, making the compound useful in biochemical studies.
Drug Development:
Industry:
Material Science: The compound can be used in the development of advanced materials with specific chemical properties.
Chemical Manufacturing: It serves as an intermediate in the production of other chemical compounds.
作用機序
The mechanism of action of 3-Chloro-4-((triphenylphosphoranyl)methyl)benzenesulfonyl fluoride involves its interaction with nucleophilic sites in target molecules. The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of covalent bonds with amino acid residues in proteins, particularly serine residues in enzymes. This results in the irreversible inhibition of enzyme activity.
類似化合物との比較
- 4-(Trifluoromethyl)benzenesulfonyl chloride
- 3-Chloro-4-methylbenzenesulfonyl chloride
- Triphenylphosphine derivatives
Uniqueness: 3-Chloro-4-((triphenylphosphoranyl)methyl)benzenesulfonyl fluoride is unique due to the presence of both a sulfonyl fluoride group and a triphenylphosphoranyl group
特性
CAS番号 |
31362-37-5 |
|---|---|
分子式 |
C25H20ClFO2PS+ |
分子量 |
469.9 g/mol |
IUPAC名 |
(2-chloro-4-fluorosulfonylphenyl)methyl-triphenylphosphanium |
InChI |
InChI=1S/C25H20ClFO2PS/c26-25-18-24(31(27,28)29)17-16-20(25)19-30(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-18H,19H2/q+1 |
InChIキー |
XWXRVSOVPRJNQR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[P+](CC2=C(C=C(C=C2)S(=O)(=O)F)Cl)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


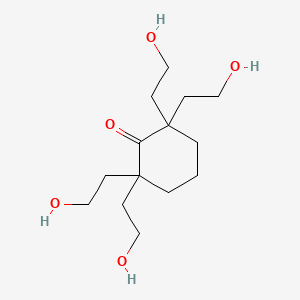
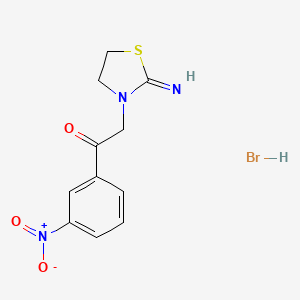
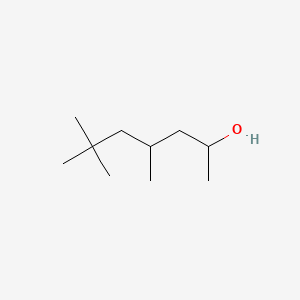
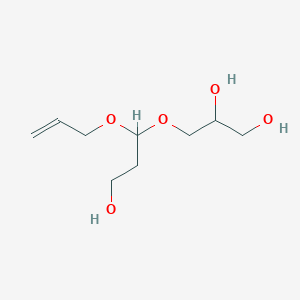

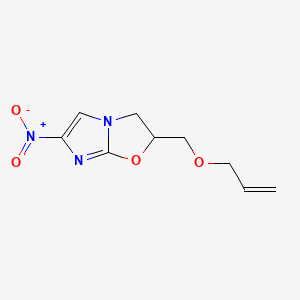
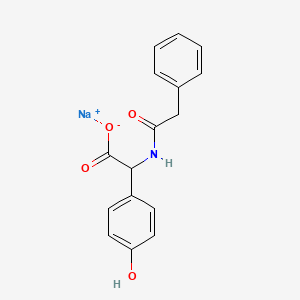
![Pentanoic acid, 4-[[[4-[[(pentyloxy)carbonyl]oxy]phenyl]imino]methyl]phenyl ester](/img/structure/B15180393.png)
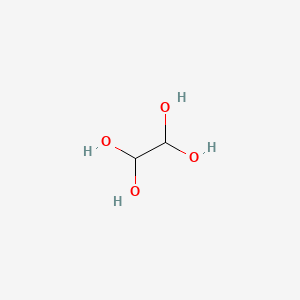
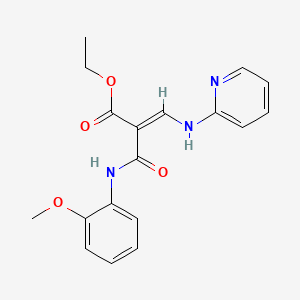
![3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene-2-carbaldehyde](/img/structure/B15180407.png)
